An In-depth Technical Guide to 4-Methyl-2-pyridyl Trifluoromethanesulfonate
An In-depth Technical Guide to 4-Methyl-2-pyridyl Trifluoromethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-pyridyl trifluoromethanesulfonate is a versatile reagent in modern organic synthesis, valued for its high reactivity and utility in constructing complex molecular architectures.[1] As a member of the pyridyl triflate family, it serves as an excellent electrophile in a variety of cross-coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. The presence of the trifluoromethanesulfonate (triflate) group, a powerful leaving group, activates the pyridine ring for nucleophilic substitution. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations for 4-Methyl-2-pyridyl trifluoromethanesulfonate, with a focus on its applications in pharmaceutical and agrochemical research.[1]
Core Chemical Properties
4-Methyl-2-pyridyl trifluoromethanesulfonate is a colorless to light yellow or light orange clear liquid under standard conditions.[2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 179260-78-7 | [2] |
| Molecular Formula | C₇H₆F₃NO₃S | [2] |
| Molecular Weight | 241.18 g/mol | [2] |
| Appearance | Colorless to light yellow to light orange clear liquid | [2] |
| Purity | >97.0% (GC) | [2] |
| Density | 1.42 g/mL | |
| Refractive Index (n20/D) | 1.44 | |
| Storage Conditions | Refrigerated (0-10°C), under inert gas, air and heat sensitive | [2] |
Synthesis
The synthesis of 4-Methyl-2-pyridyl trifluoromethanesulfonate typically involves the reaction of 4-methyl-2-hydroxypyridine with a triflating agent. A general and efficient method for the preparation of aryl and heteroaryl triflates is the use of trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base such as pyridine or N,N-diisopropylethylamine (DIPEA). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) or acetonitrile (MeCN) at low temperatures to control the exothermic reaction.
A representative, though not specific, experimental protocol for the synthesis of a pyridyl triflate is as follows:
General Protocol for the Synthesis of Pyridyl Triflates:
-
To a solution of the corresponding hydroxypyridine (1.0 eq.) in anhydrous dichloromethane (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C, a base such as pyridine (1.1 eq.) is added.
-
Trifluoromethanesulfonic anhydride (1.1 eq.) is then added dropwise to the cooled solution.
-
The reaction mixture is stirred at low temperature for a specified time (e.g., 1-3 hours) and then allowed to warm to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired pyridyl triflate.
Spectroscopic Data (Analogous Compounds)
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the aromatic protons on the pyridine ring. The methyl protons would appear as a singlet, likely in the range of δ 2.0-2.5 ppm. The pyridine protons would appear as multiplets or doublets in the aromatic region (δ 7.0-8.5 ppm), with their chemical shifts and coupling constants being influenced by the positions of the methyl and triflate groups.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the methyl carbon, the aromatic carbons of the pyridine ring, and the carbon of the trifluoromethyl group. The trifluoromethyl carbon would appear as a quartet due to coupling with the three fluorine atoms.
FT-IR: The infrared spectrum would be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonate group, typically in the region of 1420-1380 cm⁻¹ and 1220-1140 cm⁻¹. Vibrations associated with the C-F bonds of the trifluoromethyl group would also be prominent.
Reactivity and Applications in Drug Development
4-Methyl-2-pyridyl trifluoromethanesulfonate is a key intermediate in the synthesis of a wide range of substituted pyridines, which are prevalent scaffolds in many pharmaceutical and agrochemical agents.[1][3] Its high reactivity stems from the excellent leaving group ability of the triflate anion, facilitating various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
Pyridyl triflates are effective coupling partners in Suzuki-Miyaura reactions, allowing for the formation of C-C bonds with boronic acids or their esters. This reaction is a powerful tool for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other therapeutic agents.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
A reaction vessel is charged with the pyridyl triflate (1.0 eq.), a boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-10 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
The vessel is evacuated and backfilled with an inert gas.
-
A degassed solvent system (e.g., toluene, dioxane, or DME/water) is added.
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl or heteroaryl halides/triflates and amines. This reaction is of paramount importance in the synthesis of countless nitrogen-containing drug molecules. 4-Methyl-2-pyridyl trifluoromethanesulfonate can be effectively coupled with a wide range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.
General Experimental Protocol for Buchwald-Hartwig Amination:
-
An oven-dried reaction tube is charged with the pyridyl triflate (1.0 eq.), an amine (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%), and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 eq.).
-
The tube is sealed, evacuated, and backfilled with an inert gas.
-
A degassed anhydrous solvent (e.g., toluene or dioxane) is added.
-
The reaction mixture is heated to a temperature between 80-110 °C and stirred for the required time.
-
After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Signaling Pathway and Experimental Workflow Context
While direct studies on the biological activity of 4-Methyl-2-pyridyl Trifluoromethanesulfonate are not extensively documented, its utility as a synthetic intermediate allows for the creation of molecules that modulate specific biological pathways. For instance, substituted pyridines are known to be potent inhibitors of various kinases, which are key components of cellular signaling pathways often dysregulated in diseases like cancer.
A hypothetical experimental workflow for the discovery of a kinase inhibitor using 4-Methyl-2-pyridyl Trifluoromethanesulfonate as a building block could involve its use in a Suzuki-Miyaura coupling to generate a library of substituted pyridines. These compounds would then be screened for their ability to inhibit a target kinase in a biochemical assay. A hit compound from this screen could then be further evaluated in cell-based assays to determine its effect on downstream signaling and cellular proliferation.
One relevant signaling pathway where pyridine derivatives have shown activity is the neuregulin/ErbB4 pathway.[4] ErbB4 is a receptor tyrosine kinase involved in cell growth, differentiation, and migration, and its dysregulation has been implicated in cancer and neurological disorders. A potent inhibitor of this pathway, a complex pyridine, was discovered through a diversity-oriented synthesis approach.[4] This highlights the potential for novel pyridine-based compounds, accessible through intermediates like 4-Methyl-2-pyridyl Trifluoromethanesulfonate, to modulate critical signaling cascades.
Safety Information
4-Methyl-2-pyridyl trifluoromethanesulfonate is an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard Statements:
Precautionary Statements:
-
P280: Wear protective gloves/ eye protection/ face protection.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.[5]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[5]
-
P362 + P364: Take off contaminated clothing and wash it before reuse.[5]
Conclusion
4-Methyl-2-pyridyl trifluoromethanesulfonate is a valuable and highly reactive building block for organic synthesis, particularly in the fields of drug discovery and agrochemical development. Its ability to readily participate in powerful cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations makes it an essential tool for accessing a diverse range of substituted pyridine derivatives. A thorough understanding of its chemical properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively harness the potential of this versatile reagent in the development of novel and impactful molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Methyl-2-pyridyl Trifluoromethanesulfonate | 179260-78-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
